N-(2,4-Dimethylphenyl)-2-fluorobenzamide

Description

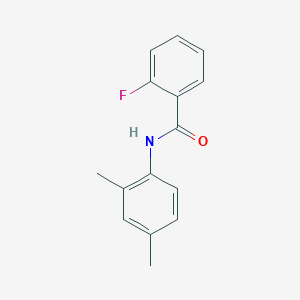

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZWDCJMZPWEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Benzamide Chemical Class

N-(2,4-Dimethylphenyl)-2-fluorobenzamide belongs to the extensive class of organic compounds known as benzamides. A benzamide (B126) consists of a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science, valued for its chemical stability and its capacity for forming strong hydrogen bonds.

The versatility of the benzamide structure allows for a wide array of derivatives, each with unique properties and applications. These compounds are integral to the development of pharmaceuticals, agrochemicals, and polymers. The core benzamide structure can be modified at various positions on the benzene ring and the amide nitrogen, leading to a vast library of molecules with diverse biological activities.

Significance of Fluorinated Benzamide Derivatives in Advanced Studies

The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a widely used strategy in modern drug discovery and materials science. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, such as its metabolic stability, binding affinity to biological targets, and lipophilicity.

In the context of benzamides, fluorination has been a key strategy in the development of numerous successful drugs and agrochemicals. Fluorinated benzamide (B126) derivatives are actively being investigated for a range of applications, including as antipsychotics, antiemetics, and insecticides. The specific placement of fluorine atoms on the aromatic rings can fine-tune the molecule's electronic properties and three-dimensional shape, which in turn dictates its biological activity. For instance, research on the related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, has delved into its crystal structure and intermolecular interactions, which are crucial for understanding its potential applications. mdpi.com

Elucidation of Molecular Mechanism of Action

Identification and Characterization of Putative Molecular Targets

The initial step in understanding the action of a compound like N-(2,4-Dimethylphenyl)-2-fluorobenzamide involves identifying its molecular targets within a biological system. This is typically achieved through a combination of receptor binding and enzyme inhibition studies.

Receptor Binding Studies

Receptor binding assays are crucial for determining if a compound interacts with specific receptors, which are key components of cellular communication. These studies would involve incubating this compound with a panel of known receptors and measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor. The results of such studies would be presented in a table indicating the binding affinity (often as Ki or IC50 values) for each receptor. At present, no such data is publicly available for this compound.

Enzyme Inhibition Profiling

Enzymes are another major class of drug targets. Enzyme inhibition assays would be employed to assess whether this compound can interfere with the activity of specific enzymes. These experiments would measure the enzymatic reaction rate in the presence of varying concentrations of the compound. The potency of inhibition is typically reported as an IC50 value. As with receptor binding, there is no published data on the enzyme inhibition profile of this compound.

Modulation of Biological Pathways

Once a molecular target is identified, further research is necessary to understand how the interaction of this compound with its target affects broader biological pathways.

Investigation of Inflammatory Pathways

Given that many benzamide (B126) derivatives have been investigated for their anti-inflammatory properties, a logical step would be to explore the effect of this compound on key inflammatory pathways, such as the NF-κB or MAPK signaling cascades. This would involve treating relevant cell lines with the compound and measuring the levels of key inflammatory mediators (e.g., cytokines, chemokines) or the activation state of signaling proteins. Currently, there are no studies available that have undertaken this line of investigation for this compound.

Exploration of Other Relevant Cellular Signaling Cascades

Beyond inflammation, a comprehensive understanding of the compound's mechanism would require investigating its effects on other critical cellular signaling cascades. The choice of which pathways to study would be guided by the results of initial target screening. For example, if the compound were found to bind to a G-protein coupled receptor, downstream signaling pathways involving cyclic AMP (cAMP) or inositol (B14025) phosphates would be of interest. As no primary targets have been identified, research into the modulation of other cellular signaling cascades by this compound has not been conducted.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For fluorinated benzamides, molecular docking has been employed to explore their inhibitory potential against various enzymes. For instance, studies on similar benzamide (B126) derivatives have targeted the Cholesteryl Ester Transfer Protein (CETP), a key protein in lipid metabolism. nih.govbenthamdirect.comresearchgate.net These simulations place the benzamide molecule into the active site of the target protein to predict binding affinity and interaction patterns. Key interactions often involve hydrophobic contacts and hydrogen bonds between the ligand and amino acid residues in the protein's binding pocket. researchgate.netmdpi.com

In a typical docking study of a benzamide derivative, the following interactions are assessed:

Hydrophobic Interactions: The aromatic rings of the benzamide structure often engage in hydrophobic interactions with nonpolar residues of the target protein. researchgate.net

Hydrogen Bonding: The amide group (-C(=O)NH-) is a classic hydrogen bond donor and acceptor, which can form crucial stabilizing interactions within the active site.

Halogen Bonding: The fluorine atom can participate in halogen bonds, a noncovalent interaction that can contribute to binding affinity.

While specific docking scores for N-(2,4-Dimethylphenyl)-2-fluorobenzamide are not available, studies on related fluorinated benzamides as CETP inhibitors show that binding is predominated by hydrophobic interactions. nih.govresearchgate.net Such computational approaches are vital for structure-activity relationship (SAR) studies, helping to explain why certain substitutions on the benzamide scaffold lead to higher biological activity. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular geometries, vibrational frequencies, and electronic properties with high accuracy. hust.edu.vndntb.gov.uauni.lu

For fluorinated benzamides, DFT calculations are primarily used to optimize the molecular geometry, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. Studies on related compounds demonstrate a good correlation between geometries calculated using DFT (often with the B3LYP functional) and those determined experimentally. researchgate.net This agreement validates the computational model and allows for further exploration of properties that are difficult to measure directly.

Key applications of DFT for this class of compounds include:

Geometric Optimization: Predicting the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and the stability arising from intramolecular interactions. nih.gov

| Parameter | Experimental Value (Å or °) | Calculated Value (B3LYP/6-31G**) (Å or °) |

|---|---|---|

| C=O Bond Length | 1.23 | 1.24 |

| C-N Bond Length | 1.34 | 1.35 |

| Aromatic C-C Bond Length | 1.39 | 1.40 |

| C-N-C Bond Angle | 125.0 | 125.5 |

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor. rsc.org

For benzamide derivatives, MD simulations can be used to:

Assess Ligand Stability: When a ligand is docked into a protein's active site, MD simulations can assess the stability of the binding pose over a period of nanoseconds. This helps to validate docking results by ensuring the ligand does not quickly dissociate from the receptor. mdpi.comtandfonline.com

Explore Conformational Flexibility: MD simulations reveal the different shapes (conformations) a molecule can adopt at a given temperature. This is important for understanding how this compound might adapt its shape to fit into a binding site.

Analyze Solvent Effects: By simulating the molecule in a solvent like water, MD can provide insights into how the solvent influences the molecule's structure and dynamics.

In studies of related aryl benzamide derivatives as receptor modulators, MD simulations have been used to confirm the stability of predicted binding modes and to analyze the key interactions, such as hydrogen bonds and π–π stacking, that stabilize the ligand-receptor complex over time. mdpi.comnih.gov

Prediction of Spectroscopic Properties and Chemical Shifts

Computational chemistry, particularly DFT, is a reliable tool for predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. nih.gov Quantum chemical methods are now commonplace for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov

The process typically involves:

Optimizing the molecular geometry using a DFT method (e.g., B3LYP with a basis set like 6-31+G(d,p)).

Calculating the NMR shielding tensors for this optimized geometry.

Converting the calculated shielding tensors into chemical shifts, often by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C) and applying a linear scaling factor to correct for systematic errors. nih.govresearchgate.net

For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is particularly valuable for assigning signals in complex spectra. nih.govacs.org Studies have shown that DFT calculations can predict ¹⁹F shifts with a high degree of accuracy, often with a mean absolute deviation of less than 2 ppm. nih.gov While specific predicted spectra for this compound are not published, the methodology is robust and widely used for its analogs. researchgate.netresearchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) |

|---|---|

| 1H (Aromatic) | 6.8 - 8.4 |

| 1H (Amide NH) | 8.6 - 10.2 |

| 13C (Aromatic) | 110 - 160 |

| 13C (Carbonyl C=O) | 162 - 168 |

| 19F (Aromatic C-F) | -114 to -147 |

Theoretical Insights into Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating reaction mechanisms, calculating activation energies, and characterizing transition states. The synthesis of benzamides, including this compound, typically proceeds through a nucleophilic acyl substitution reaction between an acyl halide (like 2-fluorobenzoyl chloride) and an amine (2,4-dimethylaniline). slideshare.netslideshare.netglobalconference.info

Theoretical studies, often using DFT, can model this entire reaction pathway:

Reactant and Product Optimization: The geometries and energies of the reactants (acyl chloride and amine) and the final product (amide) are calculated.

Transition State Search: The geometry of the high-energy transition state for the reaction is located. The mechanism for amide formation from acyl chlorides involves a tetrahedral intermediate. slideshare.net

While specific theoretical studies on the synthesis of this compound are not found, the mechanism is well-understood. Computational models for similar reactions have been used to understand the role of catalysts and the effect of substituents on reaction rates. nih.gov

Advanced Biological Research Applications in Vitro and Preclinical Focus

Utilization as a Biochemical Probe for Target Validation

Chemical probes are indispensable tools in biomedical research for validating the function of biological targets, such as proteins, in disease processes. exlibrisgroup.comrjpbr.com An effective chemical probe should be potent, selective, and well-characterized to allow for the confident interpretation of biological experiments. exlibrisgroup.comnih.gov The benzamide (B126) scaffold is a key feature in many biologically active molecules, and its derivatives are often developed as probes to investigate physiological and pathological pathways.

While N-(2,4-Dimethylphenyl)-2-fluorobenzamide has not been specifically characterized as a chemical probe, related molecules serve as valuable tools for target validation. For instance, selective inhibitors of enzymes like G9a and GLP, which are lysine methyltransferases, have been developed as chemical probes to test therapeutic hypotheses in cell-based and animal models. nih.gov The development of a well-characterized probe toolkit is considered essential for avoiding biases that can complicate the target validation process. exlibrisgroup.com The utility of any compound as a chemical probe, including potentially this compound, would depend on its specific affinity, selectivity, and mechanism of action against a particular biological target. rjpbr.com

Application in Ligand-Receptor Interaction Studies

Understanding the interactions between ligands and their receptors is fundamental to drug design and discovery. These interactions, which include a mix of hydrophobic, polar, and electrostatic forces, determine a ligand's affinity and selectivity for its target. americanpharmaceuticalreview.com Fluorobenzamide derivatives have been synthesized and evaluated for their binding affinity to various receptors.

A notable example is the study of N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a compound that shares the 2-fluorobenzamide core. This molecule was found to bind to sigma receptors with high affinity (Ki = 3.4 nM) and selectivity. nih.gov Researchers synthesized a radiolabeled version ([18F]) of this compound to serve as a potential ligand for Positron Emission Tomography (PET) imaging, allowing for the in vivo study of sigma receptor distribution and density. nih.gov Such studies are crucial for understanding the role of these receptors in the central nervous system. The ability of the fluorobenzamide structure to participate in specific, high-affinity binding highlights its potential for designing ligands to probe and characterize receptor function. nih.govbiorxiv.org

In Vitro Assessment of Pharmacological Activities

The benzamide chemical structure is a common feature in molecules exhibiting a wide range of pharmacological effects. Derivatives are frequently screened in vitro to assess their potential as therapeutic agents.

Benzamide and its derivatives have shown potential as anti-inflammatory agents. Research indicates that some N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response, by inhibiting the transcription factor NF-kappaB. nih.gov Other studies on salicylanilides, which are N-phenyl salicylamides, have demonstrated anti-inflammatory activity by inhibiting protein denaturation. nih.govmdpi.com The anti-inflammatory potential of various heterocyclic compounds is often evaluated in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, by measuring the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. plos.org For example, a series of 2,4-diaryl-5(4H)-imidazolones were assessed for anti-inflammatory activity in the carrageenan-induced rat paw edema model, a common preclinical test. mdpi.com

| Compound Class | Model/Assay | Finding |

| N-substituted benzamides (e.g., metoclopramide) | Lipopolysaccharide-induced TNF-α in mice | Dose-dependent inhibition of TNF-α. nih.gov |

| Salicylanilide derivatives | Protease inhibition assay | Efficient inhibition of trypsin activity, superior to acetylsalicylic acid. nih.govmdpi.com |

| Imidazole derivatives | Albumin denaturation assay & p38 MAP kinase inhibitory activity | Significant anti-inflammatory activity, with some compounds showing considerable p38 kinase inhibition. nih.gov |

The investigation of analgesic mechanisms often relies on preclinical animal models that simulate different types of pain. nih.gov For instance, the formalin test is widely used to study mechanisms of inflammatory pain and evaluate potential analgesic drugs. nih.gov While direct evidence for the analgesic properties of this compound is lacking, the known anti-inflammatory activities of the broader benzamide class suggest a potential role in alleviating inflammatory pain. nih.gov The mechanisms underlying pain are complex, involving various mediators like prostaglandins, bradykinin, and nerve growth factor (NGF), which are often targets for analgesic drug development. nih.gov

The fluorobenzamide and benzamide scaffolds are present in numerous compounds investigated for their cytotoxic effects against cancer cells and their inhibitory activity against microbial growth.

Anticancer Potential: Derivatives of N-benzyl-2-fluorobenzamide have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer. nih.gov One such compound demonstrated potent anti-proliferative activity against MDA-MB-231 cells (IC₅₀ = 1.98 μM) and suppressed tumor growth in vivo. nih.gov Similarly, various phenylacetamide and fluorobenzamide derivatives have shown cytotoxicity against a range of human cancer cell lines. researchgate.netnih.gov

| Compound Derivative | Cell Line | Activity (IC₅₀) | Reference |

| N-benzyl-2-fluorobenzamide derivative (38) | MDA-MB-231 (Breast Cancer) | 1.98 µM | nih.gov |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 µM | nih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 µM | nih.gov |

| N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide | HT-29 (Colon Cancer) | More active than imatinib | researchgate.net |

Antimicrobial Potential: Benzamide derivatives have been synthesized and tested for their antimicrobial properties against various bacterial strains. nanobioletters.com For example, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide were found to be active against Gram-positive bacteria, including Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values between 2.5 and 5.0 mg/mL. nih.govmdpi.com Other studies on fluorobenzoylthiosemicarbazides have also reported activity against pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov Antifungal activity has also been observed, with some N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showing efficacy against Fusarium oxysporum and Saccharomyces cerevisiae. researchgate.net

| Compound Class | Microbial Strain | Activity (MIC) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | nih.govmdpi.com |

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus (MRSA) | 7.82–31.25 µg/mL | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | researchgate.net |

The ability of small molecules to modulate enzyme activity is a cornerstone of pharmacology. The benzamide structure is a key component of molecules designed to inhibit specific enzymes. As mentioned, N-benzyl-2-fluorobenzamide derivatives were developed as potent dual inhibitors of EGFR and HDAC3, with IC₅₀ values of 20.34 nM and 1.09 μM, respectively, for one of the lead compounds. nih.gov The 2-fluorobenzamide moiety of this compound was shown through molecular modeling to chelate with the Zn²⁺ ion in the active site of HDAC3. nih.gov The broader class of N-heterocyclic compounds, which includes benzamide derivatives, is also known to affect the activity of Phase II drug-metabolizing enzymes, which can be a strategy for reducing chemical toxicity. nih.gov The development of sensitive, fluorescence-based assays is crucial for accurately measuring enzyme activity and screening for potential inhibitors. mdpi.com

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Next-Generation N-(2,4-Dimethylphenyl)-2-fluorobenzamide Derivatives

The core structure of this compound presents a versatile scaffold for chemical modification. The principles of rational drug design, which leverage an understanding of structure-activity relationships (SAR), will be instrumental in creating next-generation derivatives with enhanced properties. By systematically altering the substituents on the phenyl rings and the benzamide (B126) core, researchers can aim to optimize factors such as potency, selectivity, and pharmacokinetic profiles.

Future synthetic strategies are likely to focus on:

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties. For instance, the fluorine atom could be substituted with other halogens or small electron-withdrawing groups to modulate electronic properties and binding interactions.

Fragment-Based Drug Discovery: This approach involves identifying small chemical fragments that bind to a biological target and then growing or linking them to create a more potent lead compound.

Combinatorial Chemistry: The generation of large libraries of related compounds will enable high-throughput screening to rapidly identify derivatives with desired biological activities.

These advanced synthetic approaches, guided by computational modeling and in vitro screening, will accelerate the discovery of new this compound derivatives with tailored functionalities.

Discovery of Novel Therapeutic and Biological Targets

A critical area of future investigation is the identification and validation of the biological targets through which this compound and its derivatives exert their effects. While the initial focus may have been on a specific therapeutic area, the vast complexity of cellular signaling pathways suggests that this compound could have multiple, yet-to-be-discovered targets.

Emerging research strategies to uncover these targets include:

Chemical Proteomics: This powerful technique utilizes chemical probes, often derived from the compound of interest, to "fish out" interacting proteins from complex biological samples. Subsequent identification of these proteins by mass spectrometry can reveal direct binding partners.

Phenotypic Screening: Testing the compound across a wide range of cell-based assays that measure different cellular phenotypes (e.g., cell proliferation, apoptosis, differentiation) can provide clues about the biological pathways it modulates. Hits from these screens can then be followed up with more detailed mechanistic studies.

Computational Target Prediction: In silico methods that analyze the chemical structure of a compound can predict potential biological targets based on similarities to known ligands or by docking the molecule into the binding sites of various proteins.

The discovery of novel targets will not only open up new therapeutic avenues but also provide a deeper understanding of the compound's mechanism of action.

Integration of Multi-Omics Approaches in Research

The era of "big data" in biology offers unprecedented opportunities to understand the effects of a compound on a global scale. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be crucial in building a comprehensive picture of the cellular response to this compound.

Key applications of multi-omics approaches include:

Transcriptomics (RNA-Seq): By measuring changes in gene expression across the entire genome in response to the compound, researchers can identify affected signaling pathways and biological processes.

Proteomics: This allows for the large-scale analysis of protein expression and post-translational modifications, providing a direct readout of the functional state of the cell. scilit.com

Metabolomics: Analyzing the global changes in small-molecule metabolites can reveal how the compound impacts cellular metabolism.

Integrative Analysis: The true power of multi-omics lies in the integration of these different data types. the-scientist.com For example, correlating changes in gene expression with alterations in protein and metabolite levels can lead to a more robust and systems-level understanding of the compound's effects. medrxiv.orgnih.gov

This holistic approach will be invaluable for identifying biomarkers of drug response, elucidating mechanisms of action, and potentially uncovering off-target effects.

Development of this compound as a Tool Compound for Basic Science

Beyond its potential therapeutic applications, this compound and its derivatives have the potential to become valuable tool compounds for basic scientific research. A tool compound is a well-characterized small molecule with high potency and selectivity for a specific biological target, which can be used to probe the function of that target in cells and organisms.

The development of this compound as a chemical probe would involve:

Thorough Target Validation: Unequivocally identifying and validating the primary biological target(s).

Optimization for Potency and Selectivity: Synthesizing derivatives with high affinity for the target of interest and minimal off-target effects.

Characterization in Biological Systems: Demonstrating its utility in modulating the activity of its target in cellular and, potentially, in vivo models.

Once established as a reliable tool compound, this compound could be used by researchers across various disciplines to investigate fundamental biological processes, validate new drug targets, and contribute to a deeper understanding of health and disease.

Q & A

Q. What are the standard synthetic protocols for N-(2,4-Dimethylphenyl)-2-fluorobenzamide?

The compound is typically synthesized via coupling reactions between a substituted benzoyl chloride and 2,4-dimethylaniline. A common method involves using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid intermediate. Reaction conditions include stirring in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen) at room temperature for 12–24 hours . Purification is achieved via column chromatography or recrystallization.

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

- IR spectroscopy : Confirms the presence of amide C=O (~1650–1680 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) stretches.

- ¹H-NMR : Identifies substituent patterns (e.g., methyl groups at δ 2.2–2.4 ppm, aromatic protons at δ 6.8–7.8 ppm).

- Elemental analysis : Validates the empirical formula (e.g., C₁₅H₁₄FNO). Cross-referencing with X-ray crystallography data (e.g., SHELX-refined structures) ensures accuracy .

Q. What factors influence the fluorescence properties of this compound?

Fluorescence intensity is sensitive to:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance emission due to reduced quenching.

- pH : Optimal intensity is observed at pH 5, as protonation/deprotonation of the amide group affects electronic transitions.

- Temperature : Stability decreases above 25°C due to thermal quenching .

Q. Which software tools are recommended for crystallographic analysis of this compound?

The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. ORTEP-III with a graphical interface (ORTEP-3) aids in visualizing thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during activation.

- Coupling reagent selection : Replace DCC with EDC/HOBt for reduced byproduct formation.

- Inert atmosphere : Rigorous exclusion of moisture prevents hydrolysis of intermediates.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

Q. How are binding constants determined using fluorometric data?

Perform titration experiments by incrementally adding a target molecule (e.g., protein or DNA) to the compound. Monitor fluorescence quenching/enhancement at λex/λem (e.g., 340/380 nm). Apply the Stern-Volmer equation or Benesi-Hildebrand method to calculate binding constants (Kb). Validate with isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Computational validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data.

- Crystallographic cross-check : Refine the structure with SHELXL to resolve ambiguities in proton assignments or stereochemistry .

Q. What strategies address challenges in crystallizing this compound?

- Solvent screening : Test mixed solvents (e.g., ethanol/water) to induce slow crystallization.

- Seeding : Introduce microcrystals to promote nucleation.

- High-resolution data collection : Use synchrotron radiation for weakly diffracting crystals. For twinned data, employ TWINABS and SHELXL’s TWIN refinement .

Q. How to design biochemical assays to evaluate biological activity?

Q. What mechanistic insights can be gained from studying substituent effects on bioactivity?

- Electron-withdrawing groups (e.g., -F) : Enhance binding to electrophilic pockets in enzymes.

- Steric hindrance (e.g., 2,4-dimethyl groups) : Modulate selectivity by preventing off-target interactions.

- Structure-activity relationship (SAR) : Correlate substituent positions with activity trends using multivariate regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.